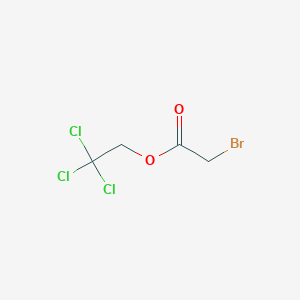

2,2,2-Trichloroethyl 2-bromoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55110-70-8 |

|---|---|

Molecular Formula |

C4H4BrCl3O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 2-bromoacetate |

InChI |

InChI=1S/C4H4BrCl3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2 |

InChI Key |

GEYYLJCQSBTPQO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)OCC(Cl)(Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2,2,2-Trichloroethyl 2-bromoacetate

The most direct and widely utilized method for synthesizing this compound is through the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves the condensation of 2,2,2-trichloroethanol (B127377) with bromoacetic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The mechanism of the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl group of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. libretexts.orgnumberanalytics.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgnumberanalytics.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. numberanalytics.com

Elimination of a water molecule to form a protonated ester. libretexts.orgnumberanalytics.com

Deprotonation of the ester to yield the final product and regenerate the acid catalyst. numberanalytics.com

An alternative to using bromoacetic acid directly is to employ its more reactive derivatives, such as bromoacetyl chloride or bromoacetic anhydride. The reaction of these acyl halides or anhydrides with 2,2,2-trichloroethanol, often in the presence of a non-nucleophilic base to scavenge the produced acid (e.g., HCl), provides a high-yielding pathway to the target ester. This approach avoids the generation of water and the associated equilibrium limitations of the Fischer esterification.

An alternative synthetic strategy involves the bromination of a pre-synthesized trichloroethyl acetate (B1210297) precursor. This approach is less common for the direct synthesis of this compound but is a valid consideration. The α-bromination of esters can be achieved under various conditions, often involving a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.

For instance, the Hell-Volhard-Zelinsky reaction, typically used for the α-bromination of carboxylic acids, can be adapted for esters under specific conditions. This would involve the in-situ formation of the acid bromide, followed by bromination and subsequent re-esterification. However, direct bromination of the pre-formed ester is often more straightforward.

Recent advancements in organic synthesis have led to the development of novel and optimized methods for ester formation that can be applied to the synthesis of this compound. One such approach involves the use of trichloroacetimidate (B1259523) electrophiles. nih.gov For example, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate has been shown to be an effective reagent for esterification without the need for an external promoter. mdpi.comresearchgate.net The carboxylic acid itself is acidic enough to promote the reaction. mdpi.comresearchgate.net This method offers mild reaction conditions, which can be advantageous when dealing with sensitive substrates. nih.gov

The general mechanism involves the protonation of the imidate by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting activated species. mdpi.com This "symbiotic activation" avoids the use of strong acids or bases that can cause decomposition of certain functional groups. nih.gov

Optimization of existing protocols, such as the Fischer esterification, often focuses on the choice of catalyst and reaction conditions to improve yield and reduce reaction times. The use of solid-supported acid catalysts, for instance, can simplify product purification by allowing for easy removal of the catalyst by filtration.

Precursor Chemistry: Synthesis and Derivatization of Trichloroethanol and Bromoacetyl Halides

The primary precursors for the synthesis of this compound are 2,2,2-trichloroethanol and a bromoacetylating agent, typically bromoacetyl chloride or bromoacetyl bromide.

2,2,2-Trichloroethanol is commercially available but can also be synthesized through the reduction of chloral (B1216628) hydrate (B1144303) (2,2,2-trichloroacetaldehyde).

Bromoacetic acid , the precursor to bromoacetyl halides, is commonly prepared by the bromination of acetic acid. orgsyn.org A well-established laboratory method involves the reaction of acetic acid with bromine in the presence of a catalyst like red phosphorus or pyridine. orgsyn.orggoogle.com The resulting bromoacetic acid can then be converted to the corresponding bromoacetyl halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield bromoacetyl chloride and bromoacetyl bromide, respectively.

The synthesis of ethyl bromoacetate (B1195939) , a related compound, is often achieved in two steps from acetic acid. wikipedia.org

Green Chemistry Principles Applied to the Synthesis of Haloacetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing haloacetates like this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification reactions, especially when driven to completion, generally have good atom economy.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry. The use of acid catalysts in Fischer esterification is a prime example. organic-chemistry.org Research into more efficient and recyclable catalysts, such as solid acid catalysts, further enhances the greenness of the process.

Benign Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with safer alternatives. While many esterification reactions are carried out in solvents like toluene (B28343) or dichloromethane, exploring solvent-free conditions or the use of greener solvents like ionic liquids or supercritical fluids is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures contributes to this goal.

Waste Reduction: Optimizing reactions to maximize yield and minimize byproduct formation is crucial. For instance, in the Fischer esterification, efficiently removing water can drive the reaction to completion, thus reducing the amount of unreacted starting materials that would need to be separated and potentially discarded.

By considering these principles, the synthesis of this compound and other haloacetates can be made more environmentally friendly and sustainable.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The bromine atom alpha to the ester carbonyl group is susceptible to nucleophilic attack, facilitating a variety of substitution reactions. These reactions are fundamental to the utility of 2,2,2-trichloroethyl 2-bromoacetate in constructing more complex molecular architectures.

S_N2 Reactions with Carbon and Heteroatom Nucleophiles

This compound readily undergoes S_N2 reactions with a range of nucleophiles. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.orgmasterorganicchemistry.com This process results in the formation of a new bond between the nucleophile and the alpha-carbon of the ester.

The S_N2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (bromine). libretexts.orgmasterorganicchemistry.com This leads to an inversion of stereochemistry if the alpha-carbon is a chiral center. masterorganicchemistry.comchemistrysteps.com The rate of these bimolecular reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orgyoutube.com

Both carbon- and heteroatom-centered nucleophiles can be employed. For instance, reactions with carbanions or enolates lead to the formation of new carbon-carbon bonds, while reactions with amines, alcohols, or thiols result in the introduction of nitrogen, oxygen, or sulfur atoms, respectively, at the alpha-position. The reactivity of the substrate is influenced by steric factors; less hindered substrates like primary halides react more readily than bulkier ones. openstax.org

Ring-Forming Reactions and Heterocycle Synthesis

A significant application of the nucleophilic substitution reactivity of this compound is in the synthesis of heterocyclic compounds. These reactions often proceed via an initial S_N2 reaction followed by an intramolecular cyclization.

For example, the reaction of β-ketothioamides with ethyl bromoacetate (B1195939) (a related α-halo ester) can lead to the formation of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.net This transformation involves the initial S-alkylation of the thioamide by the bromoacetate, followed by an intramolecular condensation to form the five-membered thiazolidinone ring. researchgate.net Similar strategies can be employed with this compound to access a variety of heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. tcnj.eduipb.pt The synthesis of 5-bromobenzofuran-based heterocycles has been achieved through reactions involving ethyl bromoacetate, highlighting the utility of α-bromoesters in constructing complex ring systems. sciepub.com

The following table summarizes examples of heterocycles synthesized using α-bromoesters:

| Starting Material | Reagent | Heterocyclic Product | Reference |

| β-Ketothioamide | Ethyl bromoacetate | N-substituted 2-acylmethylidene-1,3-thiazolidin-4-one | researchgate.net |

| 1-(5-bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone | Ethyl bromoacetate | 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one | sciepub.com |

| 2-Cyanobenzyl derivative | n-Butyllithium | Benzo-fused 7-membered heterocyclic ketone | tcnj.edu |

Ester Transamidation and Related Transformations

While the primary focus is often on the reactivity at the α-bromo center, the ester group of this compound can also participate in reactions. Transamidation, the conversion of an ester to an amide, is a notable transformation. researchgate.netnih.gov Although amides are generally very stable, this reaction can be facilitated under specific conditions, often requiring a catalyst. nih.govresearchgate.net

The direct transamidation of esters typically involves heating the ester with an amine. nih.gov The reactivity follows the general trend where primary amides are more reactive than secondary and tertiary amides. nih.gov The 2,2,2-trichloroethyl group is a valuable protecting group for carboxylic acids, and its cleavage can be achieved under reductive conditions, often using zinc dust in the presence of an acid. chimia.ch This process involves a metal-halogen exchange followed by fragmentation. chimia.ch

Carbon-Carbon Bond Formation Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a valuable building block in several key carbon-carbon bond-forming reactions.

Reformatsky-Type Reactions and Variants

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters. byjus.comnrochemistry.com It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal. byjus.comnrochemistry.com The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-bromine bond of the α-halo ester. nrochemistry.comlibretexts.org

These organozinc reagents are less reactive than Grignard reagents or organolithium compounds, which allows them to selectively add to the carbonyl group without reacting with the ester functionality. libretexts.orgorganic-chemistry.org The reaction typically proceeds in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The initial product is a zinc alkoxide, which upon acidic workup, yields the desired β-hydroxy ester. libretexts.org

The general mechanism of the Reformatsky reaction is as follows:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester. libretexts.org

Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate. libretexts.org

Carbonyl Addition: The zinc enolate adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state. nrochemistry.comlibretexts.org

Workup: Acidic workup protonates the alkoxide to give the final β-hydroxy ester. libretexts.org

| Reactant 1 | Reactant 2 | Metal | Product | Reference |

| α-halo ester | Aldehyde or Ketone | Zinc | β-hydroxy ester | byjus.comnrochemistry.com |

Alkylation Reactions (e.g., C-alkylation, N-alkylation, S-alkylation)

Alkylation reactions involving this compound are a direct application of its S_N2 reactivity. In these reactions, a nucleophile displaces the bromide ion to form a new bond.

C-alkylation: This involves the reaction with a carbon nucleophile, such as an enolate ion. For instance, the alkylation of a ketone enolate with an α-halo ester leads to the formation of a γ-keto ester. The malonic ester synthesis is a classic example where diethyl malonate is alkylated with an alkyl halide. libretexts.org While not directly using this compound, the principle is the same.

N-alkylation: Nitrogen nucleophiles, such as amines or amides, can be alkylated. For example, N-(2,2,2-trichloroethyl)arenesulfonamides can be N-alkylated with various alkyl halides. researchgate.net The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base leads to regioselective N-2 alkylation. organic-chemistry.org

S-alkylation: Sulfur nucleophiles, like thiols or thioamides, readily react with α-halo esters. As mentioned in the context of heterocycle synthesis, the S-alkylation of thioamides is often the initial step in the formation of sulfur-containing heterocycles. researchgate.net

The choice of base and solvent is crucial in these alkylation reactions to ensure the desired regioselectivity and to prevent side reactions. For instance, in the alkylation of unsymmetrical ketones, the use of a bulky base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. libretexts.org

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Carbon | Ketone enolate | γ-Keto ester | libretexts.org |

| Nitrogen | N-(2,2,2-trichloroethyl)arenesulfonamide | N-alkyl-N-(2,2,2-trichloroethyl)arenesulfonamide | researchgate.net |

| Sulfur | Thioamide | S-alkylated thioamide | researchgate.net |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

While direct examples of palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for α-halo esters. Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In a typical cycle, a palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the electrophile. youtube.com Subsequent transmetalation with an organometallic nucleophile and reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. youtube.com

A more directly applicable cross-coupling type reaction for this compound is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester. bwise.krwikipedia.orgbyjus.com

The reaction commences with the oxidative addition of zinc into the carbon-bromine bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. nih.govtestbook.com These zinc enolates are less reactive and less basic than their lithium or magnesium counterparts (Grignard reagents), which prevents them from reacting with the ester functionality of another molecule. wikipedia.orgorganic-chemistry.org The Reformatsky enolate then adds to the carbonyl carbon of the aldehyde or ketone via a six-membered chair-like transition state. libretexts.org A final acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester. libretexts.org

Table 1: Key Steps in the Reformatsky Reaction

| Step | Description |

| 1. Enolate Formation | Oxidative insertion of zinc metal into the C-Br bond of this compound to form the Reformatsky enolate. |

| 2. Coordination | The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. |

| 3. C-C Bond Formation | Nucleophilic addition of the enolate to the carbonyl carbon occurs through a cyclic transition state. |

| 4. Protonation | Acidic workup protonates the zinc alkoxide to afford the final β-hydroxy ester product. |

The Reformatsky reaction is advantageous for its operational simplicity and tolerance of a wide range of functional groups. byjus.comtestbook.com

Radical Reactions and Associated Mechanistic Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations.

Atom Transfer Radical Processes (ATRP) Applications

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.org The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. wikipedia.org

α-Halo esters are a prominent class of initiators for ATRP due to their structural similarity to the dormant propagating chain ends. cmu.edu Compounds like ethyl 2-bromoisobutyrate are commonly used. cmu.edu Given its α-bromo ester structure, this compound can function as an effective ATRP initiator. The initiation step involves the abstraction of the bromine atom by the copper(I) catalyst, forming a carbon-centered radical and a copper(II) species. This radical then adds to a monomer unit to begin the polymerization process. The rate of initiation is crucial for achieving a well-controlled polymerization. cmu.edu

Table 2: Components of an ATRP system using this compound

| Component | Role | Example |

| Monomer | The building block of the polymer chain. | Styrene, (meth)acrylates |

| Initiator | Source of the initial radical and determines one end-group of the polymer. | This compound |

| Catalyst | Transition metal complex that mediates the reversible atom transfer. | Cu(I)Br |

| Ligand | Solubilizes the transition metal salt and adjusts its reactivity. | 2,2'-Bipyridine (bpy) or PMDETA |

| Solvent | Dissolves the reaction components. | Toluene (B28343), anisole |

The presence of the trichloroethyl group on the initiator could potentially influence the polymerization process or offer a site for post-polymerization modification.

Intramolecular and Intermolecular Radical Cyclizations

Radical cyclization reactions are powerful methods for constructing cyclic molecules. These reactions can be initiated from α-bromo esters like this compound. The process typically begins with the generation of a radical at the α-carbon, often using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride.

In an intramolecular reaction, this radical can then add to an unsaturated bond (e.g., an alkene or alkyne) present within the same molecule to form a cyclic radical. This new radical is then quenched, often by abstracting a hydrogen atom from the hydride reagent, to yield the final cyclized product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules.

In an intermolecular context, the radical generated from this compound can add to a separate unsaturated molecule. This is the basis for atom transfer radical addition (ATRA) reactions, which can be considered the non-polymeric counterpart to ATRP.

While specific examples detailing the cyclization of this compound itself are sparse, the cyclization of related bromoacetamides and other radical precursors is well-established, demonstrating the feasibility of this pathway. biointerfaceresearch.comacs.org

Elimination Reactions Leading to Unsaturated Esters

When treated with a base, this compound can undergo an elimination reaction to form an α,β-unsaturated ester. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the carbon α to the carbonyl group and the bromine atom. wikipedia.org

The mechanism of this elimination can be either E1 or E2, depending on the reaction conditions. docbrown.info

E2 Mechanism: A strong, non-bulky base can abstract a proton from the α-carbon in a concerted step with the departure of the bromide leaving group. This bimolecular process is favored by strong bases and a solvent like ethanol. youtube.comdocbrown.info

E1 Mechanism: In a more polar, protic solvent and with a weaker base, the reaction may proceed through a two-step E1 mechanism. This involves the initial formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by the base.

The regioselectivity of elimination becomes relevant if the carbon chain is more complex. According to Zaitsev's rule , the more substituted (and thus more stable) alkene is typically the major product when using a small, strong base. masterorganicchemistry.comkhanacademy.orgtestbook.com Conversely, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the preferential formation of the less substituted (Hofmann) product due to steric hindrance. khanacademy.orgvaia.com

Reductive Transformations and Debromination Strategies

The bromine atom in this compound can be selectively removed through reductive debromination. This transformation is valuable for converting the α-bromo ester into the corresponding acetate (B1210297) ester. Various methods exist for the reductive debromination of α-halo carbonyl compounds.

One modern approach involves photoredox catalysis, where a photosensitizer absorbs light and initiates a single-electron transfer to the α-bromo ester. bwise.krresearchgate.netelsevierpure.com For instance, Hantzsch esters have been used as photoreductants for the debromination of α-bromo ketones. researchgate.netelsevierpure.com This process generates a radical intermediate which is then further reduced and protonated to yield the debrominated product.

Traditional methods often employ reducing agents like zinc dust in acetic acid or catalytic hydrogenation. Another powerful method is the use of tributyltin hydride in the presence of a radical initiator, which proceeds via a free-radical chain mechanism.

Additionally, the 2,2,2-trichloroethyl ester group itself is a protecting group for carboxylic acids that can be cleaved under reductive conditions, for example, with zinc dust in acetic acid or by titanocene (B72419) catalysis. This provides an orthogonal deprotection strategy to the hydrolysis of simple alkyl esters.

Stereo- and Regioselectivity in Reactions Involving this compound

Control over stereochemistry and regiochemistry is a central theme in modern organic synthesis.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, this is particularly relevant in the Reformatsky reaction. nih.govacs.org When the Reformatsky enolate derived from this compound reacts with a chiral aldehyde or an aldehyde with a prochiral center, a new stereocenter is created at the β-carbon of the product. The diastereoselectivity of this addition is influenced by the structure of the reactants and the reaction conditions. nih.govnih.gov The formation of a six-membered cyclic transition state, where the substituents arrange to minimize steric interactions, is often invoked to explain the observed stereochemical outcome. nih.gov High levels of diastereoselectivity can often be achieved, particularly in reactions involving chiral auxiliaries or specific metal catalysts like samarium(II) iodide. nih.govacs.org

Regioselectivity is the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer over others. libretexts.orgyoutube.comvaia.com A prime example involving this compound is the base-induced elimination reaction. If the ester portion of the molecule contained multiple, non-equivalent β-hydrogens relative to the bromine atom, the choice of base could direct the position of the newly formed double bond. As mentioned previously, non-hindered bases typically favor the more substituted Zaitsev product, while bulky bases favor the less substituted Hofmann product. khanacademy.orgvaia.com

Strategic Applications in Complex Organic Synthesis

2,2,2-Trichloroethyl 2-bromoacetate as a Synthetic Building Block

This compound serves as a versatile two-carbon building block, enabling the introduction of an acetate (B1210297) moiety that can be further elaborated or deprotected at a later synthetic stage. Its reactivity is centered around the electrophilic carbon bearing the bromine atom and the acidic α-protons, which can be removed to form a nucleophilic enolate.

This compound is a potent electrophile for the alkylation of a wide array of nucleophiles. researchgate.net Carbon nucleophiles, such as enolates derived from ketones, esters, and β-dicarbonyl compounds, readily react to form new carbon-carbon bonds. researchgate.net This reaction provides access to a variety of γ-keto esters and malonate derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals. Similarly, nitrogen and oxygen nucleophiles, including amines and phenols, can be alkylated to afford the corresponding amino acid esters and aryloxyacetic acid esters, respectively. chemrxiv.org

A cornerstone reaction involving α-haloesters is the Reformatsky reaction, which employs metallic zinc to generate an organozinc reagent, often termed a Reformatsky enolate. wikipedia.orglibretexts.org This nucleophile adds to aldehydes or ketones to produce β-hydroxy esters. wikipedia.orglibretexts.orgresearchgate.net The use of this compound in this reaction yields a 2,2,2-trichloroethyl β-hydroxy ester. The less reactive nature of the zinc enolate compared to lithium enolates or Grignard reagents prevents side reactions like self-condensation of the ester. wikipedia.orglibretexts.org

Another important transformation is the Darzens condensation (or glycidic ester condensation). wikipedia.org In this reaction, a base is used to deprotonate the α-carbon of this compound, creating a resonance-stabilized enolate. This enolate then attacks an aldehyde or ketone, and a subsequent intramolecular SN2 reaction displaces the bromide to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org These glycidic esters are valuable synthetic intermediates.

Table 1: Key Reactions Utilizing this compound as a Building Block

| Reaction Name | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| C-Alkylation | Carbon Nucleophile (e.g., Enolate), Base | γ-Keto ester, Malonate derivative | researchgate.net |

| N-Alkylation | Amine | Amino acid ester | chemrxiv.org |

| Reformatsky Reaction | Zinc metal, Aldehyde or Ketone | β-Hydroxy ester | wikipedia.orglibretexts.orgresearchgate.net |

| Darzens Condensation | Base, Aldehyde or Ketone | α,β-Epoxy ester (Glycidic ester) | wikipedia.org |

While not a direct one-step precursor, the products derived from this compound are readily converted into β-ketoesters. The β-hydroxy esters obtained from the Reformatsky reaction can be oxidized using a variety of standard oxidation reagents (e.g., PCC, Swern, or Dess-Martin periodinane) to furnish the corresponding β-ketoesters. This two-step sequence—Reformatsky reaction followed by oxidation—provides a reliable method for accessing these valuable synthetic intermediates. organic-chemistry.org β-Ketoesters are foundational building blocks in organic synthesis, widely used in acetoacetic ester synthesis and for the construction of various cyclic and heterocyclic systems. nih.gov

The functionalized ester products obtained from this compound are excellent starting materials for the synthesis of a diverse range of heterocyclic compounds.

From β-Hydroxy Esters: The products of the Reformatsky reaction can be used in multicomponent reactions like the Biginelli reaction to synthesize dihydropyrimidinones, a class of compounds with significant biological activity.

From Glycidic Esters: The α,β-epoxy esters produced via the Darzens condensation are versatile precursors. wikipedia.org Hydrolysis and subsequent decarboxylation can trigger a rearrangement to yield an aldehyde or ketone. wikipedia.org They can also be opened by various nucleophiles to generate α-hydroxy-β-substituted esters, which are precursors for molecules like oxazolidinones and other heterocycles.

From Alkylation Products: The γ-keto esters formed through alkylation reactions are classic precursors for five- and six-membered heterocycles such as furans, pyrroles (via the Paal-Knorr synthesis), and pyridazines (by condensation with hydrazine).

Role in Protecting Group Chemistry

Beyond its utility as a synthetic building block, the 2,2,2-trichloroethyl (Tce) moiety of the ester is a well-established protecting group for carboxylic acids. wikipedia.orgnih.gov

The 2,2,2-trichloroethyl group is employed to mask the reactivity of carboxylic acids during multi-step syntheses. wikipedia.org This protection is crucial in complex syntheses, such as peptide synthesis, where unprotected carboxylic acid groups would interfere with peptide bond formation. nih.govbeilstein-journals.org Tce esters are attractive because they are stable to a wide range of reaction conditions, particularly acidic conditions used to remove other protecting groups like the Boc group. The ester can be formed by reacting the carboxylic acid with 2,2,2-trichloroethanol (B127377), often activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or as an acid chloride. beilstein-journals.org

A key advantage of the Tce protecting group is its selective removal under mild, reductive conditions that leave many other functional groups and protecting groups intact. nih.gov The most common method for cleavage is reduction with zinc dust in an acidic or neutral medium. nih.govbeilstein-journals.org The reaction proceeds via a reductive elimination mechanism.

Several protocols have been developed to optimize this deprotection, enhancing its selectivity and efficiency. These methods are compatible with sensitive functional groups such as azides, nitro groups, and even other ester groups like tert-butyl esters. wikipedia.org

Table 2: Selected Methodologies for the Deprotection of 2,2,2-Trichloroethyl (Tce) Esters

| Reagent System | Solvent(s) | Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Zn / Acetic Acid | Acetic Acid (aq.) | Room Temp | The classic method; effective but acidic. | nih.govbeilstein-journals.org |

| Zn / NH₄Cl | Acetonitrile | Reflux | High yields (>95%), short reaction times, compatible with acyl and benzyl (B1604629) groups. | researchgate.netwikipedia.org |

| Zn / N-Methylimidazole | Ethyl Acetate or Acetone | Room Temp or Reflux | Mild conditions, preserves azido, nitro, chloro, and tert-butyl ester groups. | wikipedia.org |

| Cp₂TiCl (cat.) / Zn | THF | Room Temp | Catalytic radical-based method, avoids strong acids and aqueous conditions. | nih.gov |

| SmI₂ | THF | -78 °C to Room Temp | Very mild but stoichiometric and expensive. | beilstein-journals.orgnih.gov |

Key Role of this compound in Groundbreaking Thienamycin Total Synthesis

The strategic application of this compound proved to be a pivotal element in the landmark first total synthesis of (+)-thienamycin, a highly potent and structurally complex carbapenem (B1253116) antibiotic. This seminal work, accomplished by a team at Merck Sharp & Dohme Research Laboratories, showcased the reagent's utility in constructing the crucial β-hydroxyethyl side chain with the correct stereochemistry, a significant challenge in the synthesis of this class of natural products.

The total synthesis of thienamycin, a molecule renowned for its broad-spectrum antibacterial activity and instability, represented a monumental achievement in organic chemistry. The intricate carbapenem framework, featuring a fused β-lactam and five-membered ring system, along with multiple stereocenters, demanded a highly strategic and controlled synthetic approach.

A critical step in the synthesis involved the addition of a two-carbon unit to an azetidinone intermediate to form the characteristic hydroxyethyl (B10761427) side chain of thienamycin. This was ingeniously achieved through a Reformatsky-type reaction, a classic carbon-carbon bond-forming reaction. In this specific context, the researchers utilized the zinc enolate of this compound.

The choice of the 2,2,2-trichloroethyl ester was deliberate and critical for the success of the synthesis. This protecting group offered the necessary stability during the Reformatsky reaction and subsequent transformations, while also allowing for its selective removal under mild conditions that would not compromise the sensitive β-lactam ring. The reaction of the zinc enolate of this compound with the azetidinone aldehyde intermediate proceeded to furnish the desired β-hydroxy ester adduct. This adduct contained the carbon skeleton of the side chain, which was then further elaborated to the final hydroxyethyl group present in the natural product.

The stereochemical outcome of this addition was of paramount importance. The Merck team's strategy allowed for the control of the stereochemistry at the newly formed chiral center on the side chain, a key feature for the biological activity of thienamycin.

The successful application of this compound in the total synthesis of (+)-thienamycin highlighted its value as a strategic reagent in the construction of complex molecular architectures. This pioneering work not only provided a synthetic route to a vital antibiotic but also demonstrated the power of classic reactions when applied with modern strategic considerations in the context of complex natural product synthesis.

Research Findings in the Total Synthesis of (+)-Thienamycin

| Step | Reactants | Reagent | Product | Key Finding |

| Side Chain Introduction | Azetidinone aldehyde intermediate | Zinc enolate of this compound | β-hydroxy ester adduct | Successful and stereocontrolled formation of the carbon-carbon bond for the essential side chain. |

| Protecting Group | 2,2,2-Trichloroethyl ester | - | Protected β-hydroxyethyl side chain | The trichloroethyl group provided robust protection during subsequent synthetic steps and was selectively removable under mild conditions, preserving the integrity of the β-lactam core. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. However, no experimental NMR data for 2,2,2-Trichloroethyl 2-bromoacetate is currently available.

¹H and ¹³C NMR for Detailed Structural Assignment

To perform a structural assignment, the chemical shifts (δ), coupling constants (J), and integration values for both proton (¹H) and carbon-13 (¹³C) nuclei are essential. For instance, data for the related but distinct compound, ethyl bromoacetate (B1195939), shows characteristic signals for its ethyl and bromoacetyl groups. chemicalbook.com For this compound, one would expect to observe a singlet for the methylene (B1212753) protons of the bromoacetate moiety and another singlet for the methylene protons of the trichloroethyl group in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon, the bromine-bearing carbon, the methylene carbon of the trichloroethyl group, and the carbon bearing the three chlorine atoms. Without experimental spectra, these expected values cannot be confirmed or accurately reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would confirm the coupling, or lack thereof, between different proton environments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations (over 2-3 bonds), which is critical for piecing together the molecular structure.

While the principles of these techniques are well-established, their application to this compound is impossible without the raw spectral data. researchgate.net

Variable Temperature NMR for Conformational Studies and Dynamic Processes

Molecules can exist in different spatial arrangements, or conformations, and Variable Temperature (VT) NMR is used to study these dynamic processes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes that indicate rotation around single bonds or other conformational interchanges. For this compound, VT NMR could potentially reveal information about the rotational barrier around the ester C-O bond. However, no such studies have been published.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include:

A strong C=O (carbonyl) stretching band, typically around 1730-1750 cm⁻¹.

C-O (ester) stretching bands.

C-Br and C-Cl stretching vibrations, typically found in the fingerprint region (< 800 cm⁻¹).

While IR data exists for the precursor 2,2,2-trichloroethanol (B127377) nist.gov and the related compound ethyl bromoacetate, chemicalbook.com no specific IR or Raman spectra for this compound could be sourced.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be highly characteristic due to the presence of both bromine and chlorine atoms. Common fragmentation pathways would likely involve the loss of the bromine atom, the trichloromethyl group, or cleavage of the ester linkage. While mass spectra for 2,2,2-trichloroethanol nist.gov and ethyl bromoacetate are known, data for the target compound is absent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. This is a definitive method for confirming the chemical formula of a newly synthesized or isolated compound. No HRMS data has been reported for this compound.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions and to differentiate between isomers that may be indistinguishable by a single stage of mass analysis. In MS/MS, precursor ions with a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation, and the resulting product ions are then analyzed. The fragmentation pattern is characteristic of the precursor ion's structure, providing a unique chemical fingerprint.

For halogenated compounds, MS/MS is particularly useful for differentiating regioisomers, where the position of a substituent on a molecule varies. nih.govnih.gov For instance, studies on ring-substituted bromoamphetamine analogs have shown that electron ionization MS/MS can distinguish between positional isomers based on their unique product ions. nih.govresearchgate.net Similarly, chemical ionization MS/MS has been successfully used to differentiate regioisomers of chloroamphetamine analogs by analyzing the fragmentation of the [M+H-HCl]⁺ precursor ion. nih.gov

In the context of this compound, MS/MS could be employed to differentiate it from a potential isomer, such as 1-bromo-2,2,2-trichloroethyl acetate (B1210297). Although both isomers would have the same molecular weight, their fragmentation patterns would differ significantly due to the different positions of the bromine atom. The cleavage of the ester linkage and subsequent fragmentation would produce distinct product ions, allowing for unambiguous identification.

| Precursor Ion (Isomer) | Fragmentation Pathway | Characteristic Product Ions (m/z) |

| This compound | Neutral loss of C₂H₂Cl₃O• (trichloroethoxy radical) | [BrCH₂CO]⁺ |

| Alpha-cleavage | [C₂H₂Cl₃O₂]⁺ | |

| 1-Bromo-2,2,2-trichloroethyl acetate | Neutral loss of C₂H₃O₂• (acetyl radical) | [BrC₂HCl₃O]⁺ |

| Cleavage of C-Br bond | [C₄H₄Cl₃O₂]⁺ |

This table represents hypothetical fragmentation data for illustrative purposes, based on common fragmentation mechanisms of similar compounds.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the exact positions of atoms, their chemical bonds, and intermolecular interactions can be determined.

While a crystal structure for this compound itself is not publicly documented, the methodology can be understood through the analysis of similar molecules. For example, the molecular structure of 2,2,2-trichloroethoxysulfonamide was determined in the solid state by X-ray diffraction. researchgate.net The study revealed that the substance crystallizes in the monoclinic P2₁/c space group with two independent but closely related molecular conformers in the crystal's asymmetric unit. researchgate.net

Should a crystalline derivative of this compound be synthesized, X-ray crystallography would provide unambiguous proof of its solid-state structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and any intermolecular interactions, such as halogen bonding.

| Parameter | Example Value (from a related structure) | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the crystal. researchgate.net |

| a (Å) | 9.969 | Unit cell dimension along the a-axis. researchgate.net |

| b (Å) | 22.914 | Unit cell dimension along the b-axis. researchgate.net |

| c (Å) | 7.349 | Unit cell dimension along the c-axis. researchgate.net |

| β (°) | 91.06 | The angle between the a and c axes. researchgate.net |

| Z | 8 | The number of molecules per unit cell. researchgate.net |

This table uses data from the published crystal structure of 2,2,2-trichloroethoxysulfonamide to illustrate the type of information obtained from an X-ray crystallography experiment. researchgate.net

Gas-Phase Electron Diffraction (GED) for Conformational Analysis

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure and conformational preferences of molecules in the gas phase, free from the influence of intermolecular forces present in crystals or solutions. The method involves firing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern of scattered electrons. This pattern provides information about the distances between all pairs of atoms in the molecule.

This technique is particularly valuable for molecules with rotational freedom, as it can identify and quantify the different conformers present in the gas-phase equilibrium. For example, a study of the related compound 2,2,2-trichloroethyl chloroformate using GED, complemented by theoretical calculations, confirmed the presence of two distinct conformers: an anti-gauche conformer (C₁ symmetry) and an anti-anti conformer (Cₛ symmetry). researchgate.netrsc.org Similarly, an investigation of 2,2,2-trichloroethylacetate identified two conformers, syn-gauche (C₁ symmetry) and syn-anti (Cₛ symmetry). researchgate.net

For this compound, GED analysis would reveal the preferred torsion angles around the C-O and C-C bonds, establishing the dominant conformer(s) in the gas phase. This experimental data, often combined with high-level quantum chemical calculations, provides a detailed picture of the molecule's intrinsic structural dynamics.

| Structural Parameter | Bond/Angle | Value (from a related structure) |

| Bond Length (rₐ, Å) | C=O | 1.198 |

| C-O | 1.341 | |

| O-CH₂ | 1.432 | |

| C-CCl₃ | 1.535 | |

| Bond Angle (∠ₐ, °) | O=C-O | 125.5 |

| C-O-CH₂ | 114.9 | |

| O-CH₂-CCl₃ | 108.7 | |

| Torsion Angle (φ, °) | C-O-C-C | 180 (anti) / ~60 (gauche) |

This table presents typical structural parameters obtained from GED studies, using example values from related trichloroethyl esters to illustrate the data format.

Chemometrics-Based Spectroscopic Analysis for Complex Chemical Systems

Chemometrics involves the use of multivariate mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net When applied to spectroscopy, chemometrics can be used to analyze entire spectra, rather than just individual peaks, to build predictive models for quantitative or qualitative analysis. mdpi.com Techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and various classification methods are central to chemometrics. researchgate.netleidenuniv.nl

In the analysis of systems containing this compound, spectroscopic techniques such as Raman or Near-Infrared (NIR) spectroscopy could generate large, complex datasets, especially if the compound is part of a mixture. Chemometrics provides the tools to dissect this complexity. For example, PCA could be used in an exploratory capacity to identify patterns and groupings in a set of spectral data, potentially distinguishing between samples from different reaction batches or identifying outliers. researchgate.net

For quantitative purposes, a PLS regression model could be developed to predict the concentration of this compound in a mixture based on the NIR or Raman spectra. This requires building a calibration model using a set of samples with known concentrations. Such an approach allows for rapid and non-destructive analysis, which is highly valuable in process monitoring and quality control. leidenuniv.nl The reliability of these models is assessed through rigorous validation procedures to ensure they are robust and accurate. arxiv.org

| Sample ID | Variable 1 (e.g., Wavenumber 1) | Variable 2 (e.g., Wavenumber 2) | ... | Variable n (e.g., Wavenumber n) |

| Sample 1 | Absorbance/Intensity Value | Absorbance/Intensity Value | ... | Absorbance/Intensity Value |

| Sample 2 | Absorbance/Intensity Value | Absorbance/Intensity Value | ... | Absorbance/Intensity Value |

| Sample 3 | Absorbance/Intensity Value | Absorbance/Intensity Value | ... | Absorbance/Intensity Value |

| ... | ... | ... | ... | ... |

| Sample m | Absorbance/Intensity Value | Absorbance/Intensity Value | ... | Absorbance/Intensity Value |

This table illustrates the typical structure of a spectroscopic dataset prepared for chemometric analysis. Each row represents a sample, and each column represents a spectral variable (e.g., absorbance at a specific wavenumber).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2,2-trichloroethyl 2-bromoacetate, these methods would provide insight into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT methods would be employed to investigate potential chemical transformations. For instance, studying its reaction pathways, such as nucleophilic substitution at the alpha-carbon bearing the bromine atom or ester hydrolysis, would involve mapping the potential energy surface. This process identifies the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these stationary points, researchers can determine the activation barriers for different reactions, predicting which pathways are kinetically favored. researchgate.netsmu.edu The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), aug-cc-pVTZ) would be critical for obtaining reliable results, often benchmarked against experimental data or higher-level theory where possible.

Ab Initio Methods (e.g., MP2) for Electronic Structure Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. nih.govethz.ch These methods are often used to obtain highly accurate electronic structures and to benchmark results from less computationally expensive methods like DFT. For this compound, MP2 calculations would yield a detailed picture of electron correlation effects, which are important for accurately describing its molecular geometry, bond energies, and intermolecular interactions. nih.govresearchgate.net Analysis of the resulting wavefunctions can provide molecular properties like dipole moments, polarizability, and ionization potentials, which are deduced from the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Like many acyclic molecules, this compound can exist in multiple conformations due to rotation around its single bonds, primarily the C-C and C-O bonds of the ester linkage. Computational methods are essential for identifying the stable conformers and mapping the potential energy surface that governs their interconversion.

For the analogous 2,2,2-trichloroethyl acetate (B1210297) and chloroformate, studies have identified two primary conformers: an anti and a gauche form, referring to the dihedral angle around the C-O-C-C backbone. nih.govresearchgate.net A similar analysis for this compound would involve systematically rotating key dihedral angles and calculating the energy at each step. This process would locate the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The relative energies of the conformers, calculated using methods like DFT or MP2, would determine their equilibrium population distribution.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the molecule in isolation, molecular dynamics (MD) simulations are used to study its behavior in a condensed phase (liquid or solid) and its interactions with other molecules, such as solvents or reactants. nih.govutwente.nl An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating their movements over time based on a force field—a set of empirical equations and parameters that describe the potential energy of the system. scispace.comrsc.org

These simulations could reveal key information about its liquid structure, diffusion coefficients, and solvation properties. By analyzing the trajectories of the molecules, one could calculate radial distribution functions to understand how the molecules pack together and identify specific intermolecular interactions, such as dipole-dipole or halogen bonding.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, this would be particularly valuable.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By performing a frequency calculation on the optimized geometry of each stable conformer, a set of vibrational modes and their corresponding frequencies and intensities can be generated. researchgate.net Comparing these predicted spectra with experimental ones can confirm the presence of specific conformers in a sample. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net Calculations would be performed for each significant conformer, and the predicted shifts would be averaged based on their calculated Boltzmann population to yield a final predicted spectrum for comparison with experimental data.

Elucidation of Reaction Mechanisms and Activation Barriers through Computational Modeling

Building on the methods described in section 6.1.1, computational modeling can provide a step-by-step elucidation of reaction mechanisms. For this compound, this could involve modeling its participation in reactions like the Reformatsky reaction or nucleophilic substitutions.

Computational chemists would model the entire reaction coordinate, identifying all intermediates and transition states. researchgate.net The "activation strain" or "distortion/interaction" model is one modern approach used to analyze the activation barriers. researchgate.net It partitions the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted fragments. This analysis provides deep insight into the factors controlling the reaction's feasibility and rate. For a molecule like this compound, such studies could clarify the role of the bulky and electron-withdrawing trichloroethyl group on the reactivity of the bromoacetate (B1195939) moiety.

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of this compound and its chemical reactivity is a critical area of study, providing insights into its behavior in chemical reactions. Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the geometric and electronic features that govern its reactivity.

Detailed analysis of the structure of this compound reveals key features that influence its reactivity profile. The molecule consists of two primary functional groups: the bromoacetyl group and the 2,2,2-trichloroethyl group, linked by an ester functional group. The presence of highly electronegative halogen atoms on both the acyl and alcohol portions of the ester profoundly impacts its electronic properties and, consequently, its reactivity.

The bromoacetyl moiety renders the compound an effective alkylating agent. The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself. This makes it susceptible to nucleophilic attack, a fundamental aspect of its reactivity.

On the other side of the ester linkage, the 2,2,2-trichloroethyl group also exerts a significant electronic influence. The three chlorine atoms on the ethyl group are strongly electron-withdrawing, which affects the stability and reactivity of the ester bond. This group can be cleaved under specific reductive conditions, a property utilized in its application as a protecting group in organic synthesis.

Computational studies on closely related compounds, such as 2,2,2-trichloroethyl acetate, provide valuable data on the molecule's conformational preferences and structural parameters. DFT calculations have shown that such molecules can exist in different conformations, with varying energies and populations. conicet.gov.arnih.gov These studies, which align with experimental data from techniques like gas-phase electron diffraction, offer a foundational understanding of the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of these esters. researchgate.net

For instance, DFT calculations on 2,2,2-trichloroethyl acetate have identified two primary conformers, one with C1 symmetry and another with Cs symmetry, with a small energy difference between them. conicet.gov.arnih.gov The optimized geometric parameters from these calculations provide a basis for understanding the steric and electronic environment around the reactive centers of the molecule.

The following tables present theoretical data for conformers of the closely related 2,2,2-trichloroethyl acetate, calculated at the B3LYP/6-311++G(d,p) level of theory, which can be considered analogous to the 2,2,2-trichloroethyl portion of this compound. conicet.gov.ar

Table 1: Selected Optimized Bond Lengths (Å) for 2,2,2-Trichloroethyl Acetate Conformers

| Bond | Conformer 1 (C1 symmetry) | Conformer 2 (Cs symmetry) |

| C1=O2 | 1.202 | 1.204 |

| C1-O3 | 1.348 | 1.344 |

| O3-C4 | 1.458 | 1.462 |

| C4-C5 | 1.528 | 1.528 |

| C5-Cl6 | 1.789 | 1.789 |

| C5-Cl7 | 1.785 | 1.789 |

| C5-Cl8 | 1.785 | 1.789 |

| Data sourced from DFT calculations on 2,2,2-trichloroethyl acetate. conicet.gov.ar |

Table 2: Selected Optimized Bond Angles (°) for 2,2,2-Trichloroethyl Acetate Conformers

| Angle | Conformer 1 (C1 symmetry) | Conformer 2 (Cs symmetry) |

| O2=C1-O3 | 125.1 | 125.3 |

| O2=C1-C9 | 125.4 | 125.2 |

| O3-C1-C9 | 109.5 | 109.5 |

| C1-O3-C4 | 116.5 | 116.9 |

| O3-C4-C5 | 107.5 | 107.2 |

| C4-C5-Cl6 | 109.9 | 109.8 |

| C4-C5-Cl7 | 109.9 | 109.8 |

| C4-C5-Cl8 | 110.1 | 109.8 |

| Data sourced from DFT calculations on 2,2,2-trichloroethyl acetate. conicet.gov.ar |

These structural parameters are fundamental to understanding the reactivity of this compound. The bond lengths and angles around the ester group and the trichloromethyl group influence the steric accessibility of the electrophilic centers and the stability of potential transition states in chemical reactions.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Eco-Friendly Synthetic Routes for 2,2,2-Trichloroethyl 2-bromoacetate

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For haloesters like this compound, research is moving away from traditional methods that may involve harsh reagents and solvents.

Current research efforts are focused on:

Aqueous Media Synthesis: Inspired by methods developed for other esters, researchers are exploring the use of water as a solvent for synthesis, which is more economical and environmentally benign than conventional organic solvents. researchgate.net

Catalytic Approaches: The development of catalytic systems that can replace stoichiometric reagents is a cornerstone of green chemistry. This includes exploring metal-free reaction conditions where possible. nih.gov

Use of Green Solvents: Hydrophobic deep eutectic solvents (HDESs) are being investigated as environmentally friendly alternatives for the extraction and purification of nonpolar compounds from aqueous solutions. mdpi.com These solvents are often derived from natural, biodegradable components like thymol (B1683141) and menthol, offering a sustainable option for downstream processing. mdpi.com

Process Optimization: Beyond the reaction itself, optimizing conditions to reduce reaction times, lower temperatures, and simplify purification are key objectives. numberanalytics.com Techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are crucial for monitoring reaction progress and minimizing side product formation. numberanalytics.com

Catalyst Design and Engineering for Enhanced Reactivity and Selectivity in Reactions Involving the Compound

Catalysis is fundamental to unlocking the full synthetic potential of this compound, enabling reactions that are faster, more selective, and more efficient. The design of novel catalysts is a highly active area of research.

Key Catalytic Strategies:

Titanocene (B72419) Catalysis for Deprotection: A significant advancement is the use of titanocene dichloride (Cp₂TiCl₂) as a catalyst for the reductive cleavage of 2,2,2-trichloroethyl (TCE) esters. chimia.ch This radical-based method operates under mild, non-aqueous conditions at room temperature, avoiding the harsh acids often required for ester cleavage. chimia.chnih.gov The reaction is efficient, with yields typically around 80%. chimia.ch

Enantioselective Catalysis: For the synthesis of chiral molecules, a major challenge is achieving high enantioselectivity. acs.org Researchers have developed chiral catalysts for reactions involving α-haloesters. For instance, a chiral diarylprolinol ligand has been used in highly enantioselective aza-Reformatsky reactions. acs.org Similarly, chiral squaramide catalysts have been successfully employed for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, a reaction analogous to those that could be developed for bromoacetates. nih.gov

Rhodium and Palladium Catalysis: The trichloroethyl ester group has proven valuable in rhodium-carbene chemistry. 2,2,2-Trichloroethyl aryldiazoacetates, synthesized via palladium-catalyzed cross-coupling, are robust reagents for the enantioselective C-H functionalization of ethers, using dirhodium catalysts. nih.govnih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts, such as cerium oxide (CeO₂), is being explored for reactions like phenolysis. researchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.

| Catalytic System | Reaction Type | Key Advantages |

| Titanocene (Cp₂TiCl₂) | Reductive cleavage of TCE esters | Mild, room temperature conditions; avoids strong acids; radical mechanism. chimia.chnih.gov |

| Chiral Prolinol Ligands | Enantioselective Reformatsky Reaction | Enables synthesis of chiral β-hydroxy esters with high enantioselectivity. acs.org |

| Chiral Squaramide | Enantioselective α-halogenation | Non-covalent catalysis; provides access to enantioenriched tertiary α-halo esters. nih.gov |

| Dirhodium Complexes | C-H Functionalization | Allows for highly selective C-H insertion reactions using diazoacetate precursors. nih.gov |

| Palladium Complexes | Cross-Coupling | Efficiently synthesizes TCE aryl- and vinyldiazoacetates, key precursors for carbene chemistry. nih.gov |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Research into this compound is uncovering new ways in which the molecule can react, expanding its utility in organic synthesis.

Radical-Mediated Reactions: The titanocene-catalyzed deprotection of the TCE group proceeds through a carbon-centered radical intermediate. chimia.ch This mechanism is a departure from traditional two-electron pathways and opens up new possibilities for selective transformations. The process involves a halogen-atom abstraction followed by reduction and fragmentation. chimia.ch

Photoredox Catalysis: Light can be used as a "reagent" to drive chemical reactions. A photoinduced Reformatsky reaction has been developed using cooperative dual-metal catalysis, demonstrating a novel way to activate α-haloesters for the formation of carbon-carbon bonds. researchgate.net

Super Silyl Ester Chemistry: By converting α-haloesters into "super silyl" haloesters, researchers have achieved highly syn-selective aldol (B89426) reactions. acs.org This strategy provides excellent diastereoselectivity in the synthesis of β-hydroxy-α-haloacetates, which are valuable synthetic intermediates. acs.org

C-H Functionalization: The development of 2,2,2-trichloroethyl aryldiazoacetates as donor/acceptor carbene precursors has enabled highly selective C-H insertion reactions, a transformative method for modifying complex molecules without the need for pre-installed functional groups. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of synthetic chemistry involves a shift towards continuous manufacturing and automation, which offer improved safety, consistency, and scalability.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a reactor, has garnered considerable attention. nih.gov This technology allows for precise control over reaction parameters like temperature and mixing, and enables the safe use of reactive intermediates. For haloester chemistry, flow reactors can improve heat transfer and reaction efficiency, particularly for exothermic processes. nih.gov The integration of techniques like back-pressure regulation can allow for the superheating of solvents, further accelerating reactions. nih.gov

Automated Synthesis: Fully automated synthesis platforms are revolutionizing chemical research and production. nih.gov Systems using commercial modules (e.g., GE TracerLab) or pre-packed capsules can perform multi-step reactions and purifications with minimal human intervention. nih.govnih.govsynplechem.com This approach accelerates the generation of compound libraries for drug discovery and materials science and improves reproducibility. synplechem.com Recent advances have led to "super-fast" automated systems that can reduce reaction cycle times by an order of magnitude. chemistryworld.com

Applications in Advanced Materials Science through Polymerization or Derivatization

The unique properties conferred by the halogen atoms in this compound make it an attractive building block for advanced materials. While this is a nascent area of research for this specific compound, analogies with similar halogenated monomers point to significant potential.

The bromoacetyl group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The trichloroethyl group, with its high molecular weight and electron-withdrawing nature, can impart specific properties to a polymer, such as:

Modified Refractive Index: Fluorinated acrylates are used to create polymers with low refractive indices. specialchem.com Similarly, the trichloroethyl group could be used to tune the optical properties of materials.

Enhanced Thermal Stability and Flame Retardancy: The presence of chlorine atoms often enhances the flame-retardant properties of polymers.

Functional Handles: Both the bromo- and trichloroethyl- groups can serve as reactive handles for post-polymerization modification, allowing for the attachment of other functional molecules to create tailored materials.

Challenges and Opportunities in the Field of Haloester Chemistry and Trichloroethyl Esters

Despite the significant progress, challenges remain in the chemistry of haloesters and trichloroethyl esters, which also represent opportunities for future innovation.

Current Challenges:

Selectivity and Side Reactions: The presence of multiple reactive sites can lead to challenges in selectivity. masterorganicchemistry.com For example, in reactions like the Reformatsky reaction, achieving high yields can be difficult due to side reactions and the sensitivity of intermediates. numberanalytics.com

Reactivity Control: The relative reactivity of different functional groups can be difficult to predict. Ketones and aldehydes are generally more reactive towards nucleophiles than esters, which can complicate syntheses involving multifunctional molecules. masterorganicchemistry.comyoutube.com

Harsh Reagents: While milder methods are emerging, many traditional transformations still rely on harsh conditions or stoichiometric, and often toxic, heavy metals like zinc. numberanalytics.comnih.gov

Environmental Concerns: The persistence and potential toxicity of organohalide compounds necessitate careful handling and the development of effective remediation and green synthesis strategies. mdpi.comwmich.edu

Future Opportunities:

Catalyst Innovation: There is vast potential in designing new catalysts—including organocatalysts, biocatalysts, and photoredox catalysts—that can offer even greater selectivity and efficiency under milder, more sustainable conditions. mdpi.com

Expanding the Synthetic Toolbox: Exploring the unique reactivity of the trichloroethyl group beyond its role as a protecting group could lead to entirely new chemical transformations.

Sustainable Methodologies: The development of fully catalytic, solvent-free, or aqueous synthetic routes remains a primary goal.

Advanced Materials: A significant opportunity lies in systematically exploring the use of this compound as a monomer or cross-linking agent to create novel polymers and advanced materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trichloroethyl 2-bromoacetate, and how can reaction completion be monitored?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, bromoacetic acid may react with 2,2,2-trichloroethanol under acidic catalysis (e.g., sulfuric acid) in anhydrous conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or by tracking the disappearance of starting materials via -NMR. Adjusting stoichiometry and reflux duration (e.g., 6–12 hours) optimizes yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- - and -NMR : To confirm ester linkage (δ ~4.5 ppm for the trichloroethyl group) and bromoacetate moiety (δ ~3.8 ppm for CHBr).

- IR spectroscopy : Peaks at ~1740 cm (C=O stretch) and 600–700 cm (C-Br/C-Cl stretches).

- Mass spectrometry (EI-MS) : Molecular ion [M] and fragments corresponding to trichloroethyl and bromoacetate groups. Single-crystal X-ray diffraction provides definitive structural confirmation if crystallizable .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane). It is hygroscopic and prone to hydrolysis; store at 2–8°C in inert atmospheres. Stability tests via -NMR over 48 hours under varying temperatures (4°C, 25°C) are recommended to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the bromine atom’s leaving-group ability can be compared to chloro analogs by analyzing LUMO energies and charge distribution on the carbonyl carbon. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation methods (e.g., SMD) .

Q. What strategies resolve contradictions in reaction yields reported for this compound in cross-coupling reactions?

Discrepancies often arise from:

- Catalyst selection : Pd(PPh) vs. CuBr may yield divergent results due to differing oxidative addition efficiencies.

- Substrate steric effects : Bulky substituents on coupling partners hinder reactivity. Systematic screening via design of experiments (DoE) optimizes parameters (temperature, catalyst loading, solvent). Kinetic studies (e.g., rate profiling) identify rate-limiting steps .

Q. How does the compound’s electronic structure influence its biological activity in pharmacological studies?

The electron-withdrawing trichloroethyl group enhances electrophilicity, making it reactive in Michael additions or enzyme inhibition assays. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking (e.g., AutoDock Vina) reveal interactions with targets like cysteine proteases. Compare IC values against analogs (e.g., ethyl bromoacetate) to assess substituent effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.